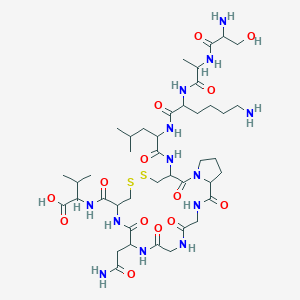
Ticlopidine N-Oxide
Übersicht
Beschreibung
Ticlopidine is a platelet aggregation inhibitor used in the prevention of conditions associated with thrombi, such as stroke and transient ischemic attacks (TIA) . It is a prodrug that is metabolised to an active form, which blocks the ADP receptor that is involved in GPIIb/IIIa receptor activation leading to platelet aggregation .
Synthesis Analysis
A promising novel five-step synthetic approach for synthesizing ticlopidine has been developed. This method provides ticlopidine in 60% overall yield from readily available starting material viz. thiophene . An extensive structure-activity relationship (SAR) analysis of ticlopidine derivatives and analogs as CD39 inhibitors has been performed .Molecular Structure Analysis
Ticlopidine is an antithrombotic prodrug of the thienotetrahydropyridine family. For platelet inhibition, it has to undergo oxidative ring-opening by cytochrome P450 enzymes .Chemical Reactions Analysis
Ticlopidine undergoes extensive oxidative metabolism to form S-oxide, -oxide, hydroxylated and dealkylated metabolites . The metabolism of Ticlopidine involved N-oxidation, cleavage of the N-C bond, oxidation of aliphatic carbon followed by glycine conjugation .Physical And Chemical Properties Analysis
Ticlopidine N-Oxide has a molecular formula of C14 H14 Cl N O S and a molecular weight of 279.79 .Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)methyl]-5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c15-13-4-2-1-3-11(13)9-16(17)7-5-14-12(10-16)6-8-18-14/h1-4,6,8H,5,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEICEJCPALKCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CC2=C1SC=C2)(CC3=CC=CC=C3Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858484 | |
| Record name | 5-[(2-Chlorophenyl)methyl]-5-oxo-4,5,6,7-tetrahydro-5lambda~5~-thieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ticlopidine N-Oxide | |
CAS RN |
79923-55-0 | |
| Record name | Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-, 5-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79923-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ticlopidine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079923550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(2-Chlorophenyl)methyl]-5-oxo-4,5,6,7-tetrahydro-5lambda~5~-thieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TICLOPIDINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC6V97IZ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the major metabolic pathways of Ticlopidine in rats?
A1: Research indicates that Ticlopidine undergoes several metabolic transformations in rats. These include N-oxidation [], cleavage of the N-C bond [], oxidation of aliphatic carbon followed by glycine conjugation [].
Q2: How does Ticlopidine N-oxide formation differ between various Cytochrome P450 2B isoforms?
A2: Studies using various Cytochrome P450 2B isoforms show differences in Ticlopidine N-oxide production. Notably, P450 2B1 exhibits the highest rate of Ticlopidine N-oxide formation, followed by 2B11, 2B4, and 2B6 []. This suggests that while N-oxidation is a common metabolic pathway across these isoforms, the specific enzyme structure influences the rate of this reaction.
Q3: Besides Ticlopidine N-oxide, what other metabolites are formed during Ticlopidine metabolism and how does their production vary between different Cytochrome P450 isoforms?
A3: Ticlopidine metabolism involves a range of transformations beyond N-oxidation. Both human Cytochrome P450 2B6 and rabbit Cytochrome P450 2B4 yield metabolites such as 7-hydroxyticlopidine, 2-oxoticlopidine, and a Ticlopidine S-oxide dimer []. Interestingly, the ratio of these metabolites differs between the isoforms. For instance, Cytochrome P450 2B6 shows a higher production of 7-hydroxyticlopidine and the Ticlopidine S-oxide dimer compared to Cytochrome P450 2B4 []. This highlights the influence of subtle structural variations in these enzymes on their metabolic activity and product specificity.
Q4: What is the significance of studying Ticlopidine metabolism with different Cytochrome P450 isoforms?
A4: Research into Ticlopidine's interaction with various Cytochrome P450 isoforms provides valuable insights into the drug's metabolic pathways and the role of specific enzymes in these processes []. This knowledge is crucial for understanding potential drug-drug interactions, interindividual variability in drug response, and for developing safer and more effective therapeutic strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



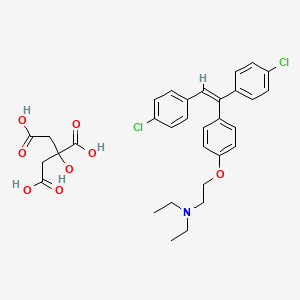
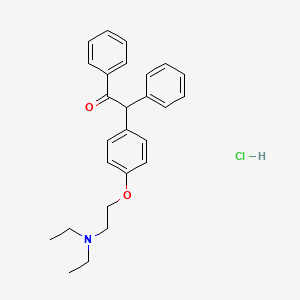


![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)
![1-Amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid](/img/structure/B586156.png)
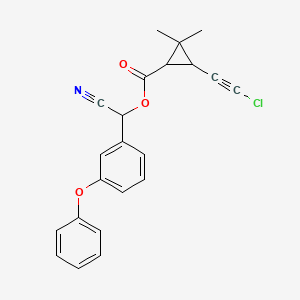
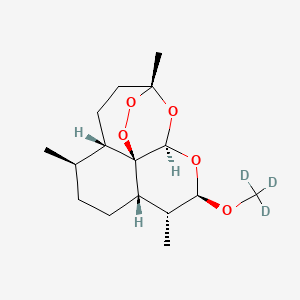

![[(1S,3S,7R,9S)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B586163.png)
